molecular formula C13H23NO2 B1465411 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one CAS No. 1184074-95-0

2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1465411
CAS No.: 1184074-95-0
M. Wt: 225.33 g/mol
InChI Key: QFMHBOZXGDBNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . This compound features a cyclopentyl group attached to an ethanone moiety, which is further connected to a piperidine ring substituted with a hydroxymethyl group. It is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through an alkylation reaction, using cyclopentyl halides under basic conditions.

    Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ethanone moiety can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-Cyclopentyl-1-(4-(carboxymethyl)piperidin-1-yl)ethan-1-one.

    Reduction: Formation of 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-1-(4-(methyl)piperidin-1-yl)ethan-1-one: Similar structure but lacks the hydroxymethyl group.

    2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)propan-1-one: Similar structure but has a propanone moiety instead of ethanone.

Uniqueness

2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one is unique due to the presence of both the cyclopentyl and hydroxymethyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-10-12-5-7-14(8-6-12)13(16)9-11-3-1-2-4-11/h11-12,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMHBOZXGDBNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.